3-Fluoroisoquinoline chemical structure and properties
3-Fluoroisoquinoline chemical structure and properties
An In-Depth Technical Guide to 3-Fluoroisoquinoline for Advanced Research
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic therapeutic agents.[1][2] The strategic introduction of fluorine into this privileged heterocycle can profoundly modulate its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides a comprehensive technical overview of 3-Fluoroisoquinoline, a key fluorinated building block. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, representative synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
3-Fluoroisoquinoline (CAS No: 396-29-2) is an aromatic heterocyclic compound where a fluorine atom is substituted at the C-3 position of the isoquinoline ring system.[5] This single atomic substitution imparts significant changes to the molecule's electronic distribution and reactivity compared to its parent, isoquinoline.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the heterocyclic ring and reduces the basicity of the nitrogen atom (isoquinoline pKa ≈ 5.14), making protonation less favorable.[6] This modulation is a critical consideration in drug design for tailoring drug-receptor interactions and pharmacokinetic profiles.
Chemical Structure of 3-Fluoroisoquinoline
Caption: Chemical structure of 3-Fluoroisoquinoline.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of 3-Fluoroisoquinoline, providing a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 396-29-2 | [5][7] |
| Molecular Formula | C₉H₆FN | [5][7][8] |
| Molecular Weight | 147.15 g/mol | [5][7][8] |
| Exact Mass | 147.0484 g/mol | [5] |
| Boiling Point | 266.05 °C at 760 mmHg | [5][8] |
| Density | 1.216 g/cm³ | [5] |
| XLogP3 | 2.37 | [5] |
| Refractive Index | 1.614 | [5] |
| PSA (Polar Surface Area) | 12.89 Ų | [5] |
Spectroscopic Profile
Definitive structural confirmation of 3-Fluoroisoquinoline relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
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¹H NMR: The proton spectrum will display signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C-1, adjacent to the nitrogen, is expected to be the most deshielded. Protons on the carbocyclic ring will exhibit characteristic coupling patterns of a substituted benzene ring.
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the electronegativity of both the nitrogen and fluorine atoms.
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¹⁹F NMR: A singlet or a narrowly coupled multiplet is expected, with a chemical shift characteristic of an aryl fluoride. This is a crucial technique for confirming the presence and environment of the fluorine atom.
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Mass Spectrometry (MS): In Electron Ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 147.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₉H₆FN.
Synthesis and Reaction Chemistry
Representative Synthetic Workflow
While various methods exist for the synthesis of fluorinated isoquinolines, a common and reliable strategy involves the transformation of a pre-existing amino-isoquinoline via a Balz-Schiemann reaction. This method provides a regioselective route to introduce fluorine.
Caption: Representative Balz-Schiemann synthesis workflow.
Experimental Protocol: Balz-Schiemann Synthesis
This protocol describes a self-validating system for synthesizing 3-Fluoroisoquinoline from 3-Aminoisoquinoline. The causality behind key steps is explained to ensure reproducibility and safety.
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Diazonium Salt Formation:
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Step 1.1: To a cooled solution (0-5 °C) of 48% aqueous fluoroboric acid (HBF₄), add 3-Aminoisoquinoline portion-wise with vigorous stirring. Rationale: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt to be formed. HBF₄ serves as both the acid and the source of the tetrafluoroborate counter-ion.
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Step 1.2: Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the stirred isoquinoline suspension, ensuring the temperature remains below 5 °C. Rationale: Dropwise addition controls the exothermic diazotization reaction, preventing temperature spikes and the formation of hazardous nitrogen oxides.
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Step 1.3: Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
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Step 1.4: Isolate the precipitate by vacuum filtration. Wash the solid sequentially with cold fluoroboric acid, then cold ethanol, and finally cold diethyl ether. Dry the salt under vacuum. Rationale: Washing removes unreacted starting materials and byproducts. Using cold solvents minimizes product loss due to solubility.
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-
Thermal Decomposition (Schiemann Reaction):
-
Step 2.1: Gently heat the dried diazonium salt in a suitable high-boiling, inert solvent (e.g., xylene or decane) or, with extreme caution, as a dry solid. The decomposition is typically initiated at temperatures between 100-150 °C and is evidenced by the evolution of nitrogen gas. Rationale: Thermal energy drives the elimination of N₂ and BF₃, with the fluoride anion from the BF₄⁻ counter-ion attacking the aromatic ring to form the C-F bond.
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Step 2.2: Once gas evolution ceases, cool the reaction mixture.
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Step 2.3: Purify the resulting crude product. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography on silica gel.
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Chemical Reactivity Insights
The reactivity of 3-Fluoroisoquinoline is dominated by the interplay between the basic nitrogen and the electron-withdrawing fluorine atom.
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Nucleophilic Aromatic Substitution (SNA_r_): The fluorine at C-3 is a poor leaving group. However, positions activated by the ring nitrogen (C-1) can be susceptible to nucleophilic attack, particularly after N-alkylation to form an isoquinolinium salt.[9][10] This activates the C=N bond for addition.[11]
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Electrophilic Aromatic Substitution: The entire heterocyclic system is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the nitrogen and the fluorine. Electrophilic substitution, if forced, would likely occur on the carbocyclic ring at the C-5 or C-8 positions.
Applications in Drug Discovery and Development
Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F bonds—make it a powerful tool in medicinal chemistry.[4] 3-Fluoroisoquinoline serves as a valuable intermediate, allowing for the incorporation of these benefits into more complex molecular architectures.
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Metabolic Blocking: The C-F bond is exceptionally stable and resistant to oxidative metabolism by Cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance a drug candidate's half-life and oral bioavailability.
-
Modulation of pKa: The inductive effect of fluorine lowers the pKa of the isoquinoline nitrogen, which can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[4]
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Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole, orthogonal multipolar C–F···C=O) within a protein's active site, thereby increasing binding affinity and potency.
Caption: Use of 3-Fluoroisoquinoline in a drug discovery pipeline.
Safety and Handling
As a laboratory chemical, 3-Fluoroisoquinoline must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification:
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Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Recommended storage conditions are often 2-8°C under an inert atmosphere.[13]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15][16]
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14][16]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]
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Conclusion
3-Fluoroisoquinoline is more than just a substituted heterocycle; it is a strategic tool for the modern medicinal chemist. Its unique combination of a privileged biological scaffold and the powerful modulatory effects of fluorine makes it an indispensable building block for the synthesis of next-generation therapeutics. Understanding its chemical properties, reactivity, and safe handling is paramount for leveraging its full potential in the research and development of novel, effective drugs.
References
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3-Fluoroisoquinoline | CAS 396-29-2 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 7, 2026, from [Link]
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3-Fluoroisoquinoline - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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Hargitai, C., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(1), 123. Available from: [Link]
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Recent isoquinoline synthesis methods. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
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Isoquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (2007). Arkivoc. Available from: [Link]
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Scott, J. S., & Warburton, A. J. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available from: [Link]
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Szymański, P., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(12), 4760. Available from: [Link]
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Li, X., et al. (2022). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Drug Targets, 23(1), 25-45. Available from: [Link]
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